molecular formula C21H22ClNO6 B4553230 dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate

dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate

Cat. No.: B4553230
M. Wt: 419.9 g/mol
InChI Key: WJGQIHXTEONHEP-UHFFFAOYSA-N
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Description

Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate is a complex organic compound with the molecular formula C21H22ClNO6 . It is characterized by the presence of a chlorinated phenoxy group and a terephthalate ester, making it a versatile molecule in various chemical applications.

Scientific Research Applications

Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty polymers and materials with specific properties.

Preparation Methods

The synthesis of dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with butanoyl chloride to produce 4-(4-chloro-2-methylphenoxy)butanoyl chloride. The final step involves the reaction of this intermediate with dimethyl terephthalate under controlled conditions to yield the target compound .

Chemical Reactions Analysis

Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate involves its interaction with specific molecular targets. The chlorinated phenoxy group can interact with enzymes and receptors, modulating their activity. The terephthalate ester moiety can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate can be compared with similar compounds such as:

    Dimethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}terephthalate: Lacks the methyl group on the phenoxy ring, which can affect its reactivity and biological activity.

    Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}terephthalate: Lacks the chlorine atom, which can influence its chemical stability and reactivity.

    Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)acetyl]amino}terephthalate: Has a shorter acyl chain, affecting its physical and chemical properties.

These comparisons highlight the unique structural features of this compound and their impact on its applications and reactivity.

Properties

IUPAC Name

dimethyl 2-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO6/c1-13-11-15(22)7-9-18(13)29-10-4-5-19(24)23-17-12-14(20(25)27-2)6-8-16(17)21(26)28-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQIHXTEONHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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